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molecular formula C19H23NO2 B8403956 N-(4-Methoxy-butyl)-2,2-diphenyl-acetamide

N-(4-Methoxy-butyl)-2,2-diphenyl-acetamide

Cat. No. B8403956
M. Wt: 297.4 g/mol
InChI Key: VSGLJQXZVDGZND-UHFFFAOYSA-N
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Patent
US06548522B1

Procedure details

The title compound, white solid, m.p. 75.5-76.8° C. and MS: m/e=298 (M+H+) was prepared in accordance with the general method of example 1 from diphenylacetyl chloride and 4-methoxy-butylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:17][O:18][CH2:19][CH2:20][CH2:21][CH2:22][NH2:23]>>[CH3:17][O:18][CH2:19][CH2:20][CH2:21][CH2:22][NH:23][C:8](=[O:9])[CH:7]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)Cl)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCCCCNC(C(C1=CC=CC=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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